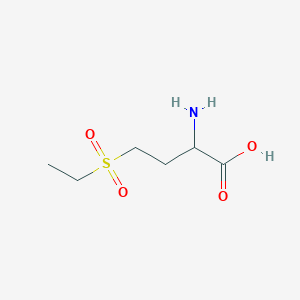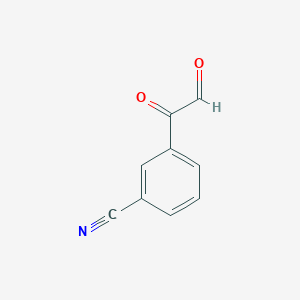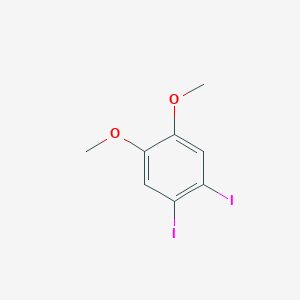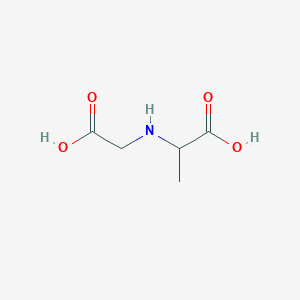
DL-Ethionine sulfone
Overview
Description
DL-Ethionine sulfone, also known as DL-ethionine sulfoxide, is a synthetic compound and a derivative of the amino acid ethionine. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. This compound is widely used in scientific research applications due to its ability to act as a reagent, an antioxidant, and a substrate for oxidative enzymes. In addition, it has been shown to have a variety of biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Convulsive Action in Cortical Astrocytes : L-Methionine-DL-sulfoximine (MSO) can increase glutamine efflux from cortical astrocytes, potentially contributing to its convulsive action (Albrecht & Norenberg, 1990).
Carcinogenesis : DL-methionine supplementation in ethionine-fed rats reduces the increase in S-adenosylethionine during carcinogenesis and restores diurnal oscillation of adenosine 5'-triphosphate in the liver (Brada, Bulba, & Altman, 1976).
Tropolone Biosynthesis Inhibition : L-ethionine effectively inhibits tropolone biosynthesis in Penicillium stipitatum, potentially releasing orsellinic acid as a secondary metabolite (Bentley, Ghaphery, & Keil, 1965).
Growth and Serum Parameters in Rats : Dietary soybean trypsin inhibitors and DL-ethionine can negatively impact growth and serum parameters in young rats, with DL-methionine supplementation improving growth and feed efficiency (Peace, Sarwar, Touchburn, & Botting, 1991).
Cancer Drug Target : The oxidation of dl-ethionine by Pt(IV) anticancer model compounds leads to ethionine-sulfoxide, which can be used as a cancer drug target (Wang et al., 2019).
Brain Glutathione Depletion : Preweanling mice show marked declines in brain and spinal cord glutathione levels when treated with L-buthionine sulfoximine, offering a tool for studying the role of GSH in the CNS (Slivka, Spina, Calvin, & Cohen, 1988).
Growth Promotion in Rats : dl-methionine methylsulfonium chloride shows potential for growth promotion in albino rats, while dl-methionine sulfone shows no growth promotion (Bennett, 2003).
Liver Function Alteration in Rats : Chronic administration of DL-ethionine in rats leads to rapid decrease in liver S-adenosylethionine accumulation due to diminished synthesis and functional alterations of hepatocytes (Brada, Hrstka, & Bulba, 1988).
Mechanism of Action
Target of Action
DL-Ethionine sulfone is a small molecule with the molecular formula C6H13NO4S It’s structurally similar compound, l-methionine sulfone, has been reported to interact with the enzyme catalase in proteus mirabilis .
Mode of Action
For instance, they can undergo reductive desulfonylation, where the sulfone group is replaced by a hydrogen . This process could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Methionine and its derivatives, including this compound, play crucial roles in protein synthesis and other metabolic processes
Biochemical Analysis
Biochemical Properties
DL-Ethionine sulfone plays a significant role in biochemical reactions, particularly in the study of sulfur-containing amino acids. It interacts with several enzymes and proteins, including methionine sulfoxide reductase (Msr) systems, which are involved in the reduction of methionine sulfoxide to methionine . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress. Additionally, this compound can inhibit certain enzymes, affecting their activity and altering metabolic pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of methionine sulfoxide, which can alter protein function and signal transduction . This compound also impacts gene expression and cellular metabolism by interacting with key regulatory proteins and enzymes. For example, this compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with methionine sulfoxide reductase enzymes, which reduce methionine sulfoxide to methionine . This reduction process is essential for maintaining protein function and preventing the accumulation of oxidized proteins. This compound can also bind to other biomolecules, inhibiting or activating enzymes and altering gene expression . These interactions contribute to its overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and alter cellular metabolism over extended periods . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and the reproducibility of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate metabolic pathways and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur-containing amino acids. It interacts with methionine sulfoxide reductase enzymes, which play a critical role in reducing methionine sulfoxide to methionine . This interaction affects the overall metabolic flux and the levels of metabolites involved in redox balance and antioxidant defense . Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and function . The distribution of this compound within tissues also influences its overall efficacy and toxicity in experimental models.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, this compound can localize to mitochondria, where it influences mitochondrial function and oxidative stress responses .
properties
IUPAC Name |
2-amino-4-ethylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFRFWQYLQKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412507 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103364-66-5 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Ethionine sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)






![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)